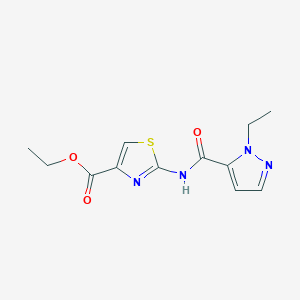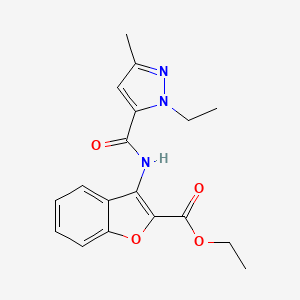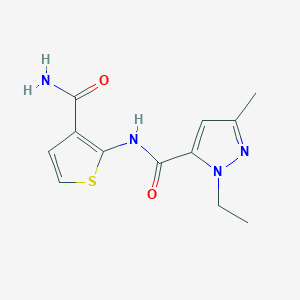
ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate, also known as EMMPTC, is a synthetic organic compound with a variety of applications in scientific research. EMMPTC is a type of pyrazole amide, which is a class of compounds that have been studied extensively due to their unique properties. EMMPTC has been used in a range of scientific studies, including those related to drug development, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate has been used in a variety of scientific studies related to drug development, biochemistry, and pharmacology. It has been studied as a potential drug candidate for the treatment of cancer and other diseases, as well as for its potential as an inhibitor of certain enzymes. ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate has also been studied for its ability to modulate the activity of certain pathways in cells, as well as its ability to interact with certain proteins. Additionally, ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate has been studied for its potential to act as a prodrug, which is a drug that is converted into an active form in the body.
Wirkmechanismus
The mechanism of action of ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed to act on certain enzymes and proteins, as well as modulate the activity of certain pathways in cells. Additionally, ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate has been shown to interact with certain receptors in the body, which may lead to its potential as a prodrug.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate have not yet been fully studied. However, some studies have suggested that ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate may have anti-cancer and anti-inflammatory effects, as well as the ability to modulate certain pathways in cells. Additionally, ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate has been shown to interact with certain receptors in the body, which may lead to its potential as a prodrug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate in lab experiments include its ability to modulate certain pathways in cells, as well as its potential as a prodrug. Additionally, ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate is relatively easy to synthesize and is relatively stable, which makes it an ideal compound for lab experiments. The main limitation of using ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound.
Zukünftige Richtungen
The potential future directions for ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate include further research into its mechanism of action, its potential as a prodrug, and its ability to modulate certain pathways in cells. Additionally, further research into its anti-cancer and anti-inflammatory effects may be beneficial. Additionally, further research into its potential to interact with certain receptors in the body may be beneficial. Finally, research into its potential applications in drug development, biochemistry, and pharmacology may be beneficial.
Synthesemethoden
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate is synthesized through a process known as the Horner-Wadsworth-Emmons reaction. This reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an alkene, which is then reacted with a thiophene-2-carboxylic acid to form ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate. This synthesis method has been used to produce a variety of pyrazole amide compounds, including ethyl 5-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-3-methylthiophene-2-carboxylate.
Eigenschaften
IUPAC Name |
ethyl 5-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-18-11(8-10(4)17-18)14(19)16-12-7-9(3)13(22-12)15(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSDDZOJRQTAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=C(S2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)





![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)